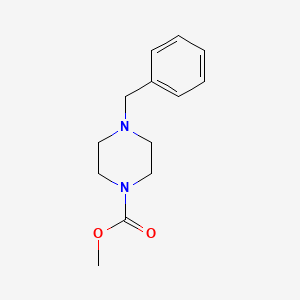

1-Carbomethoxy-4-benzylpiperazine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H18N2O2 |

|---|---|

Poids moléculaire |

234.29 g/mol |

Nom IUPAC |

methyl 4-benzylpiperazine-1-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)15-9-7-14(8-10-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |

Clé InChI |

WGMBNPTVACSYJS-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)N1CCN(CC1)CC2=CC=CC=C2 |

Origine du produit |

United States |

Chemical Transformations and Derivative Synthesis of 1 Carbomethoxy 4 Benzylpiperazine Analogues

Functional Group Interconversions on the Piperazine (B1678402) Core

The piperazine core of 1-carbomethoxy-4-benzylpiperazine offers rich opportunities for functional group interconversions. The carbomethoxy group at the 1-position can undergo hydrolysis to yield the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other derivatives. For instance, the reaction of 1-benzylpiperazine (B3395278) with thiocarbamoyl chloride in the presence of a base can yield 1-benzyl-4-thiocarbamoylpiperazine. ontosight.ai

Furthermore, the secondary amine within the piperazine ring, once deprotected, is a key site for derivatization. Standard N-alkylation and N-acylation reactions allow for the introduction of a wide range of substituents, significantly expanding the chemical space of accessible analogues.

Modification of the Benzyl (B1604629) Moiety and its Impact on Reactivity

The benzyl group, while often employed as a protecting group, can also be the subject of chemical modification. Electrophilic aromatic substitution reactions on the phenyl ring of the benzyl moiety can introduce substituents such as nitro, halogen, or alkyl groups. These modifications can influence the electronic properties of the entire molecule, which in turn can affect its reactivity and biological activity. For example, the introduction of electron-withdrawing or electron-donating groups on the benzyl ring can modulate the basicity of the piperazine nitrogens.

Introduction of Diverse Substituents for Structural Diversification

A primary strategy for creating a library of analogues from this compound involves the introduction of diverse substituents at various positions. This structural diversification is key to exploring structure-activity relationships (SAR) in drug discovery programs.

Synthesis of 1-Aralkyl-4-benzylpiperazine Derivatives

A significant area of research has been the synthesis of 1-aralkyl-4-benzylpiperazine derivatives. acs.orgacs.orgnih.govresearchgate.netebi.ac.uk These compounds are typically prepared through the N-alkylation of 1-benzylpiperazine with a suitable aralkyl halide or tosylate. acs.org An alternative efficient, two-step route involves a Blanc reaction followed by alkylation to produce these derivatives. researchgate.net The synthesis often starts with the direct benzylation of commercially available piperazine to form the key intermediate, N-benzylpiperazine. researchgate.net

A variety of aralkyl groups have been introduced, and the resulting compounds have been evaluated for their biological activities. acs.orgacs.orgnih.govebi.ac.uk For instance, a series of aralkyl derivatives of 1-benzylpiperazine were synthesized and tested for their affinity for sigma receptors. acs.orgacs.orgnih.govebi.ac.uk

Preparation of 4-Benzylpiperidine (B145979) Analogues

While the focus is on piperazine derivatives, the synthetic methodologies can sometimes be adapted to prepare related heterocyclic structures. For instance, the synthesis of 4-benzylpiperidine analogues often follows similar synthetic strategies to their piperazine counterparts. acs.orgacs.orgnih.govebi.ac.uk These syntheses also involve the introduction of aralkyl groups to a core heterocyclic structure. acs.orgacs.orgnih.govebi.ac.uk

Role of Protecting Groups in Complex Piperazine Synthesis, exemplified by the Benzyl Group

The benzyl group is an ideal protecting group in piperazine chemistry due to its ease of introduction and removal via hydrogenolysis. orgsyn.org It allows for the selective functionalization of one nitrogen atom in the piperazine ring while the other is protected. This strategy is crucial for the synthesis of unsymmetrically disubstituted piperazines. orgsyn.org For example, 1-benzyl-4-carbethoxypiperazine can be hydrolyzed under alkaline conditions to yield 1-benzylpiperazine, which can then be further functionalized. orgsyn.org The use of other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is also common in piperazine synthesis. unisi.itjgtps.com The Boc group can be removed under acidic conditions. unisi.it

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are critical considerations in the synthesis of complex piperazine derivatives. When multiple reactive sites are present in a molecule, directing a reaction to a specific functional group or position is essential for achieving the desired product. For instance, in the synthesis of 1-aralkyl-4-benzylpiperazine derivatives, the alkylation reaction should selectively occur at the unsubstituted nitrogen of 1-benzylpiperazine.

The choice of reagents, catalysts, and reaction conditions plays a pivotal role in controlling the chemo- and regioselectivity of a transformation. For example, the use of specific catalysts can direct the reductive deoxygenation of certain alcohols with high selectivity. rsc.org Similarly, in condensations of 1,2,4-triketone analogs, the reaction conditions can be tuned to achieve different chemo- and regioselective outcomes, leading to the formation of either pyrazoles or pyridazinones. researchgate.net

Structure Activity Relationship Sar Investigations of 1 Carbomethoxy 4 Benzylpiperazine and Its Analogues

Methodological Frameworks for SAR Studies in Piperazine (B1678402) Chemistry

The exploration of structure-activity relationships (SAR) in piperazine chemistry employs a combination of experimental and computational methodologies to elucidate how chemical structure correlates with biological activity. nih.govresearchgate.net These frameworks are essential for the rational design of new, more potent, and selective drug candidates. nih.gov

Experimental Approaches:

Traditional SAR studies heavily rely on the synthesis of a series of analogues where specific parts of the lead molecule, in this case, 1-Carbomethoxy-4-benzylpiperazine, are systematically modified. rsc.org These modifications can include altering substituents on the aromatic ring, changing the nature of the group at the N1 position of the piperazine ring, or modifying the linker between the piperazine and the benzyl (B1604629) group. nih.gov The synthesized compounds are then subjected to biological assays to determine their activity. nih.gov This iterative process of synthesis and testing provides valuable data on which structural features are crucial for the desired biological effect. nih.gov

Computational Approaches:

In recent years, computational methods have become indispensable in SAR studies. nih.gov These in silico techniques can predict the biological activity of virtual compounds, thereby prioritizing synthetic efforts and reducing costs. Key computational methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For piperazine derivatives, 3D-QSAR models have been successfully used to provide insights for further structural optimization. nih.gov

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. youtube.com By identifying the common pharmacophoric features among active piperazine analogues, new molecules with potentially higher activity can be designed. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov Docking studies can help to understand the key interactions between piperazine derivatives and their biological targets, guiding the design of analogues with improved binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of interactions over time. nih.gov

By integrating these experimental and computational approaches, a comprehensive understanding of the SAR of piperazine derivatives can be achieved, facilitating the discovery of novel therapeutic agents. nih.gov

Impact of Structural Modifications on Molecular Interactions

Systematic modifications to different parts of the this compound scaffold have revealed key insights into its SAR. Investigations into various piperazine derivatives have shown that substituents on the piperazine unit are crucial for their inhibitory activity. nih.gov

Modifications at the N1-Position (Carbomethoxy Group):

The carbomethoxy group at the N1 position of the piperazine ring is a critical determinant of activity. Replacing this group with other functionalities can have a profound impact. For instance, the introduction of different acyl groups or other electron-withdrawing or -donating groups can modulate the basicity of the N1 nitrogen and influence binding affinity. nih.gov

Modifications at the N4-Position (Benzyl Group):

The benzyl group at the N4 position plays a significant role in the molecule's interaction with its target, often through hydrophobic or pi-stacking interactions. nih.gov

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring of the benzyl group can fine-tune the electronic and steric properties of the molecule. nih.gov Studies on related piperazine series have shown that the position and nature of these substituents can dramatically affect biological activity. For example, in some series, ortho-substituted benzene (B151609) derivatives showed a greater impact on activity compared to meta or para substitutions. nih.gov

Bioisosteric Replacement: Replacing the benzyl group with other aromatic or heteroaromatic rings is a common strategy to explore new chemical space and improve properties. enamine.netenamine.net This can lead to altered binding modes and selectivity profiles.

Piperazine Ring Modifications:

While less common, modifications to the piperazine ring itself, such as the introduction of substituents on the carbon atoms, can also be explored. However, the majority of piperazine-containing drugs feature substitutions only at the nitrogen positions. researchgate.net Bioisosteric replacement of the piperazine ring with other cyclic diamines, such as homopiperazine (B121016) or bridged diazabicyclic systems, has been investigated in other contexts and can lead to significant changes in affinity and selectivity. nih.gov

The following table summarizes the general impact of structural modifications on the activity of piperazine derivatives based on findings from various studies:

| Structural Modification | General Impact on Activity | Rationale |

| N1-Substituent | Can significantly alter potency and selectivity. | Modulates basicity and hydrogen bonding capacity. |

| N4-Benzyl Ring Substitution | Fine-tunes activity and selectivity. | Alters electronic and steric properties, influencing hydrophobic and pi-stacking interactions. |

| Piperazine Ring Bioisosteres | Can lead to significant changes in affinity and selectivity. | Alters the core scaffold's geometry and physicochemical properties. |

Conformational Analysis and its Influence on Activity

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target and elicit a response. For flexible molecules like this compound, understanding the preferred conformations and the energy barriers between them is essential for a complete SAR analysis.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are powerful tools for studying the conformational landscape of piperazine derivatives. researchgate.net These methods can identify low-energy conformations and the rotational barriers around key single bonds, such as the bond connecting the benzyl group to the piperazine nitrogen.

The relative orientation of the carbomethoxy and benzyl groups is determined by the torsional angles within the molecule. Changes in these angles can significantly alter the distances between key pharmacophoric features, thereby influencing binding affinity. For instance, the spatial relationship between the aromatic ring and the nitrogen atoms of the piperazine core is often crucial for activity.

Studies on various piperazine-containing compounds have highlighted the importance of maintaining an optimal conformation for biological activity. In some cases, rigidifying the structure by introducing cyclic constraints or bulky groups can lock the molecule in a more active conformation, leading to increased potency. nih.gov Conversely, excessive flexibility can be detrimental if it allows the molecule to adopt inactive conformations.

Ligand Design Principles Based on Piperazine Scaffolds

The piperazine scaffold has proven to be a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govrsc.org This versatility stems from its unique combination of properties, making it an excellent starting point for the design of new therapeutic agents. nih.govresearchgate.net

Several key principles guide the design of ligands based on piperazine scaffolds:

Molecular Hybridization: This strategy involves combining two or more pharmacophoric elements from different bioactive molecules into a single hybrid compound. researchgate.net The piperazine ring often serves as a flexible linker or a central core to connect these different fragments, aiming to create a molecule with enhanced activity or a novel pharmacological profile. researchgate.net

Scaffold Hopping: In this approach, the core piperazine scaffold is replaced with a different chemical moiety (a bioisostere) that mimics its essential structural and electronic features. enamine.netenamine.net This can lead to compounds with improved properties, such as better metabolic stability, reduced off-target effects, or novel intellectual property. Examples of piperazine bioisosteres include various diazaspiroalkanes and bridged bicyclic diamines. nih.govblumberginstitute.org

Pharmacophore-Based Design: As discussed earlier, pharmacophore models derived from known active piperazine-containing ligands can be used to design new molecules that possess the same key features required for biological activity. nih.govresearchgate.net These models can guide the selection of appropriate substituents and their spatial arrangement around the piperazine core. youtube.com

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design techniques like molecular docking can be employed. nih.gov This allows for the rational design of piperazine derivatives that fit optimally into the binding site and form favorable interactions with key amino acid residues.

The inherent properties of the piperazine ring, such as its ability to improve aqueous solubility and oral bioavailability, are also important considerations in ligand design. nih.gov The two nitrogen atoms can be protonated at physiological pH, which can enhance interactions with acidic residues in a binding pocket and improve pharmacokinetic profiles. nih.gov

Comparative SAR with Other Piperazine-Based Chemical Entities

To fully appreciate the SAR of this compound, it is instructive to compare it with other classes of piperazine-containing compounds. The piperazine nucleus is a common feature in a vast number of biologically active molecules, including approved drugs and clinical candidates targeting a wide range of receptors and enzymes. nih.govresearchgate.net

Comparison with Phenylpiperazines:

A large and well-studied class of piperazine derivatives are the N-arylpiperazines, where a phenyl group is directly attached to one of the piperazine nitrogens. These compounds are known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The nature and position of substituents on the phenyl ring are critical for determining their affinity and selectivity for different receptor subtypes.

Comparison with other N-Substituted Piperazines:

The substituent at the N4-position of the piperazine ring is a key determinant of the pharmacological profile. In contrast to the benzyl group of this compound, other piperazine-based compounds may feature a variety of substituents at this position, including:

Long-chain alkyl groups: These can enhance lipophilicity and influence interactions with hydrophobic pockets in the target protein. nih.gov

Complex heterocyclic systems: Many potent and selective ligands incorporate elaborate heterocyclic moieties at the N4-position to achieve specific interactions with the target. nih.gov

Bioisosteric Replacements:

The concept of bioisosterism is crucial in comparative SAR. Replacing the carboxamide/sulphonamide group in some piperazine series has been shown to impact affinity for various receptors. nih.gov Similarly, replacing the piperazine ring itself with other diamine structures, such as diazaspiroalkanes, can lead to significant changes in biological activity, sometimes resulting in a loss of affinity for the intended target while potentially increasing affinity for others. nih.gov

The following table provides a comparative overview of different piperazine-based entities:

| Compound Class | Key Structural Feature | Common Biological Targets | Illustrative SAR Point |

| This compound Analogues | N-benzyl and N-carbomethoxy substitution | Varies depending on specific analogue | The nature of the substituent on the benzyl ring significantly modulates activity. |

| N-Arylpiperazines | Phenyl group directly on a piperazine nitrogen | Serotonin and dopamine receptors | Substitution pattern on the phenyl ring dictates receptor selectivity. nih.gov |

| Piperazine-Alkyl-Naphthamides | Naphthamide moiety linked via an alkyl chain | 5-HT1A, alpha2A, D2, D3, D4.2 receptors | The length of the alkyl linker and bioisosteric replacement of the amide group affect receptor affinity. nih.gov |

| Piperazine-based Sigma Receptor Ligands | Varied structures, often with a benzimidazolone core | Sigma-1 and Sigma-2 receptors | Replacement of the piperazine with diazaspiroalkanes can decrease affinity for the sigma-2 receptor. nih.gov |

These comparisons underscore the remarkable versatility of the piperazine scaffold and highlight how subtle changes in its substitution pattern can lead to compounds with vastly different pharmacological profiles. The SAR knowledge gained from studying one class of piperazine derivatives can often provide valuable insights for the design and optimization of others. eurekaselect.com

Advanced Research Applications of 1 Carbomethoxy 4 Benzylpiperazine and Piperazine Based Architectures

Development of Chemical Probes for Receptor Studies

The piperazine (B1678402) scaffold is instrumental in the design of high-affinity ligands for various receptors, enabling the study of their function and distribution in biological systems.

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer. nih.govnih.gov The development of selective radioligands is crucial for imaging σ1 receptors using techniques like Positron Emission Tomography (PET), which can aid in diagnosis and drug development. The 4-benzylpiperazine structure, a core component of 1-Carbomethoxy-4-benzylpiperazine, has proven to be a valuable framework for creating potent and selective σ1 receptor ligands. nih.govnih.gov

Researchers have synthesized and evaluated a series of 4-benzylpiperazine derivatives for their potential as σ1 receptor imaging agents. nih.gov In one study, various substitutions were made on the benzyl (B1604629) ring of 1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine. These compounds displayed very high affinity for σ1 receptors, with inhibition constants (Ki) in the low nanomolar range (0.43–0.91 nM), and excellent selectivity over σ2 receptors. nih.gov

For imaging purposes, a radioiodinated version, [¹²⁵I]BP-I (1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine), was developed. nih.gov This radioligand exhibited a suitable lipophilicity (logD = 2.98), a key property for crossing the blood-brain barrier. nih.gov Biodistribution studies in mice showed significant uptake in organs known to have high densities of σ1 receptors, such as the brain, heart, and lungs. nih.gov Furthermore, this uptake could be blocked by the known sigma receptor ligand haloperidol, demonstrating the specific binding of [¹²⁵I]BP-I to σ1 receptors in vivo. nih.gov The low accumulation of radioactivity in the thyroid indicated good stability against in vivo deiodination. nih.gov

Another research effort led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1), which showed high affinity for the S1R with a Ki value of 3.2 nM, comparable to the reference compound haloperidol. nih.govrsc.org Computational modeling and molecular dynamics simulations have been employed to understand the binding interactions of these piperazine-based ligands with the σ1 receptor, aiding in the rational design of new and improved radioligands. nih.govacs.orgrsc.org These studies highlight the critical role of the piperazine scaffold in developing selective probes for visualizing and studying sigma-1 receptors in living organisms. nih.gov

Table 1: Sigma-1 Receptor Affinity of 4-Benzylpiperazine Derivatives

| Compound | σ1 Receptor Affinity (Ki, nM) | Selectivity (Ki σ2 / Ki σ1) | Reference |

|---|---|---|---|

| BP-CH₃ | 0.91 | 52 | nih.gov |

| BP-F | 0.43 | 94 | nih.gov |

| BP-Br | 0.48 | 93 | nih.gov |

| BP-I | 0.56 | 72 | nih.gov |

| BP-NO₂ | 0.62 | 98 | nih.gov |

| Compound 1 | 3.2 | Not Reported | nih.gov |

Scaffold Utility in Antimicrobial and Antifungal Agent Research

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. researchgate.netijcmas.com The piperazine scaffold has emerged as a remarkable tool in this area, with numerous studies demonstrating the potent antibacterial and antifungal activities of its derivatives. acgpubs.orgnih.govnih.govnih.gov

Piperazine-containing compounds have been synthesized and tested against a wide range of pathogenic microbes. researchgate.netnih.gov For instance, a series of substituted piperazine derivatives were synthesized and screened for their activity against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and fungi like Candida albicans and Aspergillus niger. acgpubs.orgresearchgate.netnih.gov Many of these synthesized compounds showed significant antimicrobial and antifungal properties. acgpubs.orgresearchgate.net

The mechanism of action for some piperazine-based antimicrobials is thought to involve the disruption of the microbial cell membrane. nih.govrsc.org For example, novel alkylated piperazine-azole hybrids have been shown to be effective antifungal agents. nih.gov While initially thought to act by disrupting the fungal membrane, further studies revealed that these hybrids function by inhibiting the 14α-demethylase enzyme, which is critical for ergosterol (B1671047) biosynthesis in fungi. nih.gov Other research has shown that piperazine polymers can target the cytoplasmic membrane of bacteria, causing leakage of intracellular components and leading to cell death. rsc.org

The versatility of the piperazine scaffold allows for the creation of hybrid molecules, combining the piperazine core with other pharmacologically active moieties, such as azoles or chitosan, to enhance antimicrobial efficacy. nih.govresearchgate.net The findings from various studies underscore the potential of piperazine-based architectures in the discovery of new and effective treatments for infectious diseases. researchgate.netijbpas.com

Table 2: Antimicrobial and Antifungal Activity of Selected Piperazine Derivatives

| Piperazine Derivative Type | Target Microorganisms | Key Findings | Reference |

|---|---|---|---|

| Substituted N-alkyl and N-aryl piperazines | S. aureus, P. aeruginosa, E. coli, A. fumigatus, A. flavus | Showed significant activity against bacterial strains but were less active against fungi. | nih.gov |

| Amino acid conjugated diphenylmethylpiperazines | S. aureus, E. coli | Phenylalanine and Tryptophan conjugated derivatives showed antibacterial activities comparable to conventional drugs. | researchgate.net |

| Alkylated piperazine-azole hybrids | Candida spp., Aspergillus spp. | Exhibited broad-spectrum antifungal activity by inhibiting the 14α-demethylase enzyme. | nih.gov |

| Piperazine-derivatives of chitosan | Gram-positive and Gram-negative bacteria | Di-quaternary trimethylpiperazine derivatives were active with MIC values as low as 8 μg/ml. | researchgate.net |

Application in Enzyme Inhibition Research

Enzyme inhibitors are fundamental tools in biochemistry and are the basis for many therapeutic agents. The piperazine scaffold has been successfully incorporated into the design of potent and selective inhibitors for a variety of enzymes. nih.govnih.gov

One notable application is in the development of inhibitors for acetyl-CoA carboxylases (ACCs), which are key enzymes in fatty acid synthesis and have been identified as therapeutic targets for obesity and type 2 diabetes. nih.gov Structure-based design has led to the synthesis of disubstituted (4-piperidinyl)-piperazine derivatives that exhibit potent in vitro inhibitory activity against ACCs. nih.gov

In the field of cancer research, piperazine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov A hybridization strategy combining benzofuran (B130515) and piperazine moieties has yielded novel CDK2 inhibitors with IC₅₀ values in the nanomolar range. nih.gov These compounds were shown to induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov

Furthermore, piperazine-related structures have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.gov A series of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, which can be synthesized from piperazine precursors, were found to be effective inhibitors of several human CA isoforms, with some compounds showing low nanomolar inhibition constants. nih.gov

The well-known antihistamine Cetirizine, which contains a piperazine core, has also been found to possess anti-inflammatory properties that are independent of its H₁ receptor antagonism. wikipedia.org These effects are attributed to the suppression of the NF-κB pathway, a key regulator of inflammation. wikipedia.org These examples demonstrate the broad utility of the piperazine scaffold in creating targeted enzyme inhibitors for various therapeutic applications.

Table 3: Piperazine-Based Enzyme Inhibitors

| Inhibitor Class | Target Enzyme | Reported Potency (e.g., IC₅₀, Ki) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Disubstituted (4-piperidinyl)-piperazine derivatives | Acetyl-CoA Carboxylases (ACCs) | Potent in vitro inhibition | Obesity, Diabetes | nih.gov |

| Benzofuran-piperazine hybrids | Cyclin-dependent kinase 2 (CDK2) | IC₅₀ = 40.91 - 52.63 nM | Cancer | nih.gov |

| Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates | Carbonic Anhydrases (hCA I, II, VII) | Ki = 1.7 - 85.8 nM (for hCA II) | Various | nih.gov |

| Cetirizine | NF-κB pathway | Suppression of pathway | Inflammation | wikipedia.org |

Contribution to Natural Product Total Synthesis Efforts (where piperazine scaffolds are relevant)

Natural products are a rich source of chemical diversity and have historically been a cornerstone of drug discovery. benthamscience.comeurekaselect.com The piperazine moiety is found in a variety of biologically active natural products and their derivatives, making it an important target in total synthesis. nih.govnih.gov The incorporation of a piperazine ring can significantly improve the pharmacokinetic and pharmacodynamic properties of natural product-based drug candidates. nih.gov

A significant example of the role of piperazine-related structures in natural product synthesis is the work on cahuitamycins. nih.gov These natural products, which inhibit biofilm formation in the pathogen Acinetobacter baumannii, feature an unusual piperazic acid residue. nih.gov The total synthesis of the proposed structure of cahuitamycin A was undertaken to confirm its structure and provide a framework for studying this important class of natural products. nih.gov This synthetic effort highlights the challenges and importance of accurately constructing complex piperazine-containing natural products.

The piperazine scaffold has also been strategically used to modify existing natural products to enhance their biological activity. nih.govnih.gov For example, derivatives of natural products like ursolic acid and oleanolic acid containing a piperazine moiety have shown significant antitumor activities. nih.gov

The development of modular synthetic strategies allows for the creation of diverse libraries of piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. rsc.org These methods provide access to a wide range of chemical structures that are closely related to biologically relevant molecules but remain underexplored. rsc.org Such synthetic advancements are crucial for both the total synthesis of complex natural products and the generation of novel bioactive compounds based on natural product scaffolds. researchgate.net

Patent Landscape and Intellectual Property in 1 Carbomethoxy 4 Benzylpiperazine Research

Analysis of Key Patents Referencing 1-Carbomethoxy-4-benzylpiperazine and its Derivatives

While a multitude of patents protect various piperazine (B1678402) derivatives, a select few are particularly pertinent to this compound, either by directly claiming the molecule or its close structural analogs and synthetic precursors.

A cornerstone patent in this area is US4656175A , which explicitly describes the synthesis of this compound. This patent discloses a method for preparing the compound, highlighting its role as a key intermediate in the synthesis of other pharmacologically active molecules. The claims within this patent are crucial as they can restrict the use of this specific synthetic route by other researchers aiming to produce the compound or its derivatives for commercial purposes.

Further analysis of the patent landscape reveals a strategic focus on derivatives of the core benzylpiperazine structure. For instance, patent EP0847999B1 covers a broad class of N-benzylpiperazine derivatives. While not explicitly naming this compound, the claims are structured to encompass a wide range of substituents on the piperazine and benzyl (B1604629) rings. This type of broad claim is a common strategy to protect a wide chemical space around a promising pharmacophore. The patent highlights the therapeutic potential of these derivatives in protecting mitochondria under hypoxic stress and restoring ATP synthesis, indicating their potential use in conditions related to ischemia. google.com

Similarly, patent EP2937341A1 discloses 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives as modulators of fatty acid amide hydrolase (FAAH). google.com This is significant as the core structure is closely related to this compound, with the carbomethoxy group being a precursor or analog to the claimed carboxylic acid phenylamide moiety. The patent underscores the therapeutic potential of such compounds in treating anxiety, pain, and other neurological conditions. google.com

The following table summarizes key patent information for compounds related to this compound:

| Patent Number | Title | Key Relevance to this compound |

| US4656175A | Method of treating aggressive... | Explicitly describes the synthesis of this compound. |

| EP0847999B1 | N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them | Claims a broad class of N-benzylpiperazine derivatives, with therapeutic applications in neuroprotection. google.com |

| EP2937341A1 | 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions | Covers closely related structural analogs with potential applications in treating neurological disorders. google.com |

| WO/2016/149401 | Piperazine carbamates and methods of making and using same | Discloses piperazine carbamates as modulators of MAGL and/or ABHD6, relevant to the carbamate (B1207046) functionality. wipo.int |

Strategic Patenting in Piperazine-Based Chemical Entities

The piperazine heterocycle is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs for various therapeutic areas, including CNS disorders, cancer, and infectious diseases. nih.gov This widespread utility has led to intensive patenting activity around piperazine-based chemical entities.

A key strategy observed in the patent landscape is the use of Markush claims. These claims define a class of related chemical structures by listing various possible substituents at different positions on the core scaffold. This approach allows companies to protect not only specific compounds they have synthesized and tested but also a vast number of related structures that could be synthesized in the future. This creates a "patent thicket" that can be difficult for competitors to navigate.

Another common strategy is the patenting of new synthetic methods. As seen with US4656175A, protecting a specific and efficient route to a key intermediate like this compound can provide a significant competitive advantage. It can force competitors to either license the patented process or invest in developing alternative, potentially less efficient, synthetic routes.

Furthermore, companies often file patents on new formulations, polymorphs, and new medical uses of existing piperazine-based compounds. This life-cycle management strategy allows them to extend the period of market exclusivity for their products long after the initial composition of matter patent has expired.

The patenting of piperazine derivatives is also highly application-driven. For example, the focus of patents like EP0847999B1 on neuroprotective agents and EP2937341A1 on FAAH modulators for anxiety and pain demonstrates how patent strategies are tailored to specific therapeutic targets and disease areas. google.comgoogle.com

Research Implications of Existing Patent Claims on Synthetic Routes and Applications

The existing patent landscape for this compound and related compounds has significant implications for the research community. The claims within these patents can influence the direction of research and development in several ways.

Firstly, patents that protect specific synthetic routes, such as the one described in US4656175A, may necessitate the development of novel and non-infringing methods for the synthesis of this compound. This can stimulate innovation in synthetic chemistry, leading to the discovery of new reagents, catalysts, and reaction conditions. However, it can also create barriers for researchers with limited resources, who may find it challenging to develop alternative synthetic strategies.

Secondly, the broad Markush claims found in many piperazine-related patents can limit the "freedom to operate" for researchers working on new derivatives. Any new compound that falls within the scope of an existing patent claim could potentially lead to infringement issues. This may steer researchers towards exploring more structurally diverse scaffolds to avoid crowded intellectual property spaces.

On the other hand, the patent literature also serves as a valuable source of information for researchers. The detailed experimental procedures and biological data disclosed in patents can provide a starting point for new research projects. For example, the identification of FAAH as a target for benzylpiperazine derivatives in patent EP2937341A1 could inspire further investigation into the structure-activity relationships of related compounds for this target. google.com

Future Directions and Emerging Research Avenues

Computational Chemistry and in silico Approaches in Piperazine (B1678402) Design

The integration of computational chemistry and in silico modeling has revolutionized the design and discovery of novel piperazine-based therapeutic agents. These approaches allow for the rapid, cost-effective prediction of molecular properties, binding affinities, and pharmacokinetic profiles, thereby streamlining the drug development process.

Key Computational Techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in developing mathematical models that correlate the structural features of piperazine derivatives with their biological activities. scispace.comresearchgate.net For instance, 2D and 3D QSAR models have been successfully used to predict the inhibitory activity of piperazine derivatives against targets like P-glycoprotein, a protein associated with multidrug resistance in cancer. scispace.com By analyzing a set of known compounds, these models can forecast the potential efficacy of newly designed molecules, guiding synthetic efforts toward more potent candidates. scispace.comresearchgate.net

Molecular Docking: This technique simulates the interaction between a ligand (e.g., a piperazine derivative) and the binding site of a biological target, such as a protein or enzyme. It helps in predicting the binding conformation and affinity. Recent studies have employed molecular docking to evaluate piperazine-substituted naphthoquinone derivatives as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. acs.org Docking scores, along with molecular dynamics simulations, provide insights into the stability and interaction dynamics of the ligand-protein complex. acs.org

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: In silico ADME tools are used to forecast the pharmacokinetic properties of drug candidates early in the discovery phase. nih.gov These predictions help in identifying molecules with favorable drug-like characteristics, reducing the likelihood of late-stage failures. For example, in silico methods have been used to evaluate the ADME parameters for novel thiazolylhydrazine-piperazine derivatives designed as selective monoamine oxidase-A (MAO-A) inhibitors. nih.gov

Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of molecules, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These quantum chemical descriptors are often incorporated into QSAR models to enhance their predictive power, as demonstrated in the design of piperazine-based mTORC1 inhibitors for cancer treatment. researchgate.net

Through these computational strategies, researchers can systematically optimize the piperazine scaffold to improve potency, selectivity, and pharmacokinetic profiles, as seen in the structure-based design of KRAS G12C inhibitors where the conformation of the piperazine moiety was a key consideration. acs.org

Novel Catalytic Methods for Piperazine Derivatization

Advances in catalysis are providing more efficient, selective, and environmentally benign methods for the synthesis and derivatization of the piperazine core. These novel methods are crucial for creating diverse libraries of piperazine compounds for biological screening.

Emerging Catalytic Strategies:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which is essential for introducing a wide range of substituents onto the piperazine ring. For example, a hydroboration procedure followed by a palladium-catalyzed cross-coupling reaction has been used to build complex benzylpiperidine scaffolds, a strategy adaptable to piperazine chemistry. unisi.it

One-Pot Synthesis: One-pot procedures, where multiple reaction steps are carried out in a single reactor, offer significant advantages in terms of efficiency and waste reduction. Methods have been developed for the one-pot synthesis of 1-arylpiperazines from starting materials like diethanolamine, avoiding the isolation of hazardous intermediates. core.ac.uk

Heterogeneous Catalysis: The use of solid-supported catalysts (heterogeneous catalysts) simplifies product purification and catalyst recycling. Various catalytic systems, including those based on nickel, cobalt, and copper on supports like silica (B1680970) or zeolite, are being explored for piperazine synthesis via processes like the cyclocondensation of aminoethylethanolamine or the amination of monoethanolamine. researchgate.netgoogle.com

Flow Chemistry: Continuous flow reactors are increasingly being used for piperazine synthesis. This technology allows for precise control over reaction parameters like temperature and pressure, often leading to higher yields and improved safety, especially for highly exothermic or hazardous reactions. researchgate.net

These advanced catalytic methods enable the efficient modification of piperazine structures, including the derivatization of intermediates like 1-Carbomethoxy-4-benzylpiperazine, to generate novel compounds with tailored properties.

Exploration of New Biological Targets for Piperazine Scaffolds

The structural versatility of the piperazine ring makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. benthamscience.com Ongoing research continues to uncover new therapeutic applications by identifying novel protein targets for piperazine-containing molecules. nih.gov

Recently Identified Targets:

Microbial β-glucuronidases (GUS): Certain piperazine-containing inhibitors have been found to potently and selectively target bacterial GUS enzymes in the gut microbiome. nih.gov These enzymes can reactivate metabolized drugs, leading to toxicity. Inhibiting them represents a novel strategy to mitigate drug-induced side effects. nih.gov

Poly (ADP-ribose) polymerase-1 (PARP-1): As a crucial enzyme in DNA repair, PARP-1 is a validated target for cancer therapy. In silico studies and synthesis efforts have identified piperazine-substituted naphthoquinones as promising PARP-1 inhibitors. acs.org

Epidermal Growth Factor Receptor (EGFR): Quinoxaline-isoxazole-piperazine conjugates have been designed and synthesized as agents that target EGFR, a receptor tyrosine kinase often overexpressed in various cancers. nih.gov

Monoamine Oxidase-A (MAO-A): Novel thiazolylhydrazine-piperazine derivatives have shown significant and selective inhibitory activity against MAO-A, an important target for the treatment of depression and anxiety disorders. nih.gov

mTORC1: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a key regulator of cell growth and proliferation, making it a prime target for anticancer drug development. In silico design has led to the identification of new piperazine-based compounds as potential mTORC1 inhibitors. researchgate.net

The continuous discovery of new targets underscores the broad therapeutic potential of the piperazine scaffold, extending its relevance far beyond its traditional applications. nih.gov

Interdisciplinary Research Integrating this compound Chemistry

The future of research involving this compound and related compounds lies in the convergence of multiple scientific disciplines. This interdisciplinary approach is essential for translating basic chemical knowledge into tangible therapeutic outcomes.

Key Areas of Interdisciplinary Integration:

Chemistry and Biology: The synthesis of novel piperazine derivatives (chemistry) is intrinsically linked to their evaluation against biological targets (biology). A powerful example is the "Diversity-Oriented Synthesis" (DOS) approach, which generates a wide variety of chemical structures that are then screened phenotypically to identify new antitumor agents. acs.org

Computational and Experimental Science: As detailed in section 8.1, the synergy between in silico prediction and laboratory-based synthesis and testing creates a powerful feedback loop. Computational models guide experimental work, and the results from these experiments are used to refine the models, accelerating the discovery process. acs.orgnih.gov

Pharmacology and Material Science: The development of new drug delivery systems and formulations represents an intersection of pharmacology and material science. Encapsulating piperazine-based drugs in novel materials could improve their stability, solubility, and targeted delivery.

Analytical Chemistry and Medicine: The development of novel analytical methods is crucial for detecting and quantifying piperazine compounds in various matrices, from pharmaceutical ingredients to biological samples. researchgate.net Techniques like hydrophilic interaction chromatography (HILIC) combined with evaporative light scattering detection (ELSD) provide robust methods for quality control and metabolic studies. researchgate.net

By fostering collaboration between chemists, biologists, computational scientists, and clinicians, the full potential of this compound as a scaffold for drug discovery can be realized, paving the way for the next generation of innovative medicines.

Q & A

Q. Table 1. Comparative Toxicity of Piperazine Derivatives

| Compound | LD₅₀ (mg/kg) | Model Organism | Key Structural Feature | Reference |

|---|---|---|---|---|

| This compound | 320 ± 25 | Mice (SC) | Carbomethoxy group | |

| Lidocaine | 85 ± 10 | Mice (SC) | Amide linkage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.